![molecular formula C10H9N3O4S B5567173 2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl 2-furoate](/img/structure/B5567173.png)
2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl 2-furoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of 5-Methyl-1,3,4-thiadiazol-2-ol . This is a heterocyclic compound with a thiadiazole ring, which is a ring structure containing three carbon atoms, one nitrogen atom, and one sulfur atom .
Synthesis Analysis
While specific synthesis information for this compound is not available, compounds with similar structures are often synthesized through reactions involving amines and other reagents .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Thiadiazoles can participate in a variety of reactions, particularly those involving the nitrogen and sulfur atoms in the ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the thiadiazole ring and the furoate group could influence its solubility, stability, and reactivity .
Scientific Research Applications
Chemical Transformations and Ring Opening Reactions
The derivatives of 2-substituted 5-(1,2,3-thiadiazol-4-yl)-3-furoic acid exhibit interesting transformations under the action of bases. In the presence of potassium tert-butylate in THF, these compounds decompose, leading to the cleavage of the thiadiazole ring and the formation of labile acetylene thiolates. These salts, upon treatment with methyl iodide, form stable 2-methylthioethynylfurans. Furthermore, the action of sodium ethylate in ethanol splits the thiadiazole ring of ethyl [2-methyl-5-(1,2,3-thiadiazol-4-yl)]-3-furoate, resulting in the formation of sodium acetylene thiolate. In the DMF–potassium carbonate system, acetylene thiolates react with primary and secondary amines, yielding thioamides of (4-ethoxycarbonyl-5-methylfur-2-yl)acetic acid. Hydrazinolysis of ethyl 2-methyl- and 2-N-morpholinomethyl-5-(1,2,3-thiadiazol-4-yl)-3-furoates leads to the formation of hydrazides of 4-hydrazinocarbonylfur-2-ylacetic acid, indicating the versatility of these compounds in organic synthesis (Maadadi, Pevzner, & Petrov, 2017).
Synthesis of Furoyl Hydrazide and Acryloyl Azide
The synthesis of alkyl 5-(1,2,3-thiadiazol-4-yl)furan-2-furoate and 3-[5-(1,2,3-thiadiazol-4-yl)fur-2-yl]acrylate demonstrates the potential of these compounds in forming various functional derivatives. This includes the preparation of corresponding acids, acid chlorides, amides, furoyl hydrazide, and acryloyl azide, showcasing their stability and reactivity, which is significant in the development of new chemical entities with potential biological activities (Kuticheva, Pevzner, & Petrov, 2015).
Antimicrobial and Antifungal Applications
1,3,4-Thiadiazole derivatives have demonstrated significant antimicrobial and antifungal activities. This includes compounds synthesized from 2-amino-5-mercapto-1,3,4-thiadiazole derivatives, which highlight the therapeutic potential of these molecules in treating infectious diseases. Such findings suggest the importance of thiadiazole derivatives in developing new antimicrobial and antifungal agents, reflecting their wide-ranging applications in medicinal chemistry (Ameen & Qasir, 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl] furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O4S/c1-6-12-13-10(18-6)11-8(14)5-17-9(15)7-3-2-4-16-7/h2-4H,5H2,1H3,(H,11,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MELLKKZVDZWRFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)COC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-[(5-Methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl] furan-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(dimethylamino)ethyl [(2-chlorophenyl)sulfonyl]carbamate](/img/structure/B5567102.png)
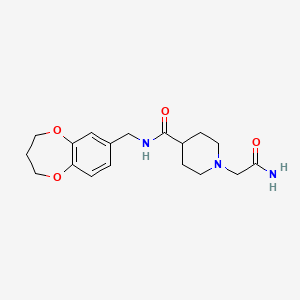
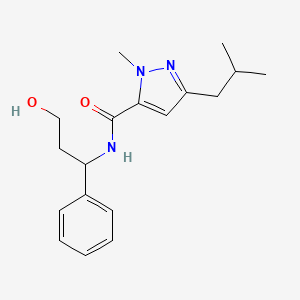
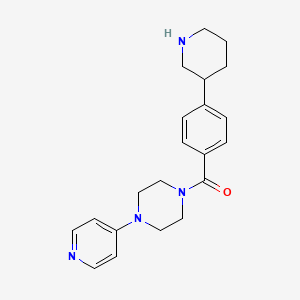
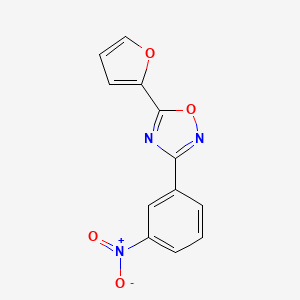

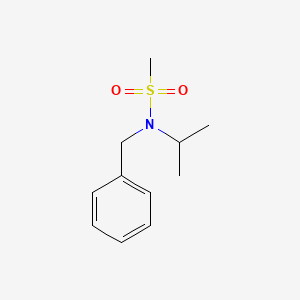
![3-[(diallylamino)methyl]-6-methoxy-2-methyl-4-quinolinol](/img/structure/B5567158.png)

![3-(3-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5567165.png)
![methyl [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetate](/img/structure/B5567169.png)

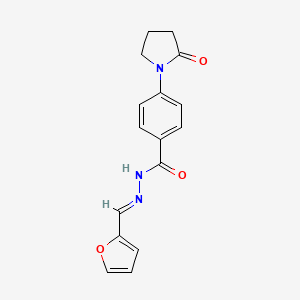
![5-butyl-1-(2-methoxyphenyl)-4-[(1-methyl-4-piperidinyl)carbonyl]-2-piperazinone](/img/structure/B5567195.png)